1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is a chemical compound belonging to a class of molecules known as pyrimidoindoles. While the specific research applications of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride itself are not extensively documented, pyrimidoindoles as a class have been explored for their potential roles in various biological processes [].
Kinases are enzymes that play a crucial role in regulating cellular processes. Some pyrimidoindoles have been identified as potential kinase inhibitors, which means they may be able to block the activity of specific kinases and thereby modulate cellular signaling pathways []. This research has potential applications in understanding and treating diseases like cancer.
Some studies have explored the antimicrobial properties of pyrimidoindoles. These molecules may have the ability to kill or inhibit the growth of bacteria, fungi, or other microbes. This research could lead to the development of novel antibiotics or antifungal medications.
Pyrimidoindoles are also being investigated for their potential roles in other areas such as anti-inflammatory and analgesic (pain-relieving) effects []. More research is needed to fully understand the therapeutic potential of these compounds.
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is a heterocyclic compound with the molecular formula C11H12N2•HCl and a CAS number of 42456-83-7. This compound features a fused ring structure that incorporates both pyrimidine and indole moieties, which contributes to its unique chemical properties and biological activities. It is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, making it suitable for various applications in biochemical research and drug development .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride has demonstrated various biological activities:
Several methods have been developed for synthesizing 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride:
These methods allow for the generation of the target compound with varying degrees of yield and purity .
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride finds applications across several fields:
Research into the interactions of 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride with biological targets has provided insights into its mechanism of action. Notable findings include:
These studies are crucial for understanding how this compound can be effectively utilized in medical applications.
Several compounds share structural similarities with 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tetrahydroquinoline | Fused bicyclic structure | Exhibits strong analgesic effects |
| Indole-3-carboxylic acid | Indole moiety with carboxyl group | Known for anti-inflammatory properties |
| Pyrimidine derivatives | Pyrimidine ring structure | Diverse biological activities |
Uniqueness of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole Hydrochloride:
This compound's unique combination of pyrimidine and indole structures allows it to interact with biological systems in ways that other similar compounds may not. Its specific biological activities and potential applications in drug development set it apart from other heterocyclic compounds.
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride represents a heterocyclic compound that combines elements of both pyrimidine and indole ring systems in its molecular architecture [1]. The compound possesses a molecular formula of C11H13ClN2, which reflects the hydrochloride salt form of the base compound C11H12N2 [1] [3]. The molecular structure features a fused ring system where a tetrahydropyrimidine ring is attached to an indole moiety, creating a bicyclic framework characteristic of condensed heterocyclic systems [3].
The structural framework exhibits the characteristic indole skeleton fused with a six-membered tetrahydropyrimidine ring [3]. The base compound without the hydrochloride salt has a molecular formula of C11H12N2 and demonstrates the fundamental structural features of both aromatic and saturated ring systems [1] [7]. The presence of two nitrogen atoms within the fused ring system contributes to the compound's heterocyclic nature and influences its chemical properties [1].
The SMILES notation for this compound is represented as C1CNC2=CC3=CC=CC=C3N2C1.Cl, which provides a linear description of the molecular connectivity [3]. The InChI representation is InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11;/h1-2,4-5,8,12H,3,6-7H2;1H, offering a standardized chemical identifier for computational and database applications [1] [3].
The Chemical Abstracts Service number 42456-83-7 serves as the unique identifier for 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride in chemical databases and regulatory systems [1] [3]. This CAS number provides unambiguous identification of the compound across scientific literature and commercial applications [1].
The molecular weight of 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride is precisely 208.69 g/mol [1] [3]. This molecular weight reflects the combined mass of the organic base component (172.23 g/mol) and the associated hydrochloride ion (36.46 g/mol) [1]. The molecular weight determination is fundamental for stoichiometric calculations and analytical characterization procedures [1] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H13ClN2 | [1] [3] |
| Molecular Weight | 208.69 g/mol | [1] [3] |
| CAS Number | 42456-83-7 | [1] [3] |
| Base Compound Formula | C11H12N2 | [1] [7] |
| Base Compound Weight | 172.23 g/mol | [7] |
The structural landscape of tetrahydropyrimidoindole systems encompasses several isomeric variations that differ in the positioning and connectivity of the heterocyclic rings [23] [24]. Related compounds include 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole and 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole, which represent different regioisomeric arrangements of the fused ring systems [23] [24].
Conformational analysis of the tetrahydropyrimidine ring reveals that it adopts a non-planar conformation due to the saturated nature of the heterocyclic system [12] [18]. The six-membered tetrahydropyrimidine ring typically exhibits a chair or boat conformation, similar to cyclohexane derivatives [12]. The piperidine-like portion of the molecule demonstrates conformational flexibility, with the ring adopting various conformations depending on the substitution pattern and environmental factors [12] [18].
The indole moiety maintains its characteristic planar aromatic structure, which is fundamental to the overall molecular geometry [13] [15]. The fusion point between the tetrahydropyrimidine and indole rings creates conformational constraints that influence the overall three-dimensional shape of the molecule [12] [18]. Studies of related heterocyclic systems indicate that the dihedral angles between fused ring components can vary significantly depending on the specific substitution pattern and intermolecular interactions [12] [14].
Crystal structure analysis of heterocyclic compounds containing both indole and pyrimidine moieties reveals important structural features that influence material properties [12] [16]. The crystalline forms of related tetrahydropyrimidoindole derivatives demonstrate orthorhombic crystal systems with specific space group symmetries [16]. The crystal packing arrangements are influenced by intermolecular hydrogen bonding interactions involving the nitrogen atoms and any available hydrogen bond donors [12] [14].
Hydrochloride salts of heterocyclic compounds typically exhibit enhanced crystallization properties compared to their free base forms [12] [16]. The presence of the chloride anion facilitates the formation of hydrogen bond networks that stabilize the crystal lattice structure [12]. The crystal structure characteristics include specific unit cell parameters, space group symmetries, and molecular packing arrangements that determine the physical properties of the solid-state material [12] [16].
The crystal structure analysis reveals that the organic cation adopts specific conformations that are stabilized by intermolecular interactions [12] [14]. The chloride anion is typically positioned to maximize electrostatic interactions with positively charged nitrogen centers within the organic framework [12]. These structural features contribute to the overall stability and physical properties of the crystalline material [16].
The structural framework of 1,2,3,4-tetrahydropyrimido[1,2-a]indole can be compared with other heterocyclic systems that contain similar fused ring arrangements [35] [37]. Indole-containing heterocycles represent a significant class of compounds with diverse structural variations [13] [15]. The combination of indole and pyrimidine moieties in a single molecular framework creates unique structural features that distinguish this compound from simpler heterocyclic systems [30] [38].
Related heterocyclic systems include the pyrido[3,4-b]indole series, which features a pyridine ring fused to the indole core [5] [7]. These compounds share structural similarities but differ in the degree of saturation and the specific positioning of nitrogen atoms within the heterocyclic framework [23] [24]. The tetrahydro derivatives represent saturated analogues of their fully aromatic counterparts, providing different conformational flexibility and chemical reactivity profiles [17] [18].
| Compound Type | Ring System | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Tetrahydropyrimidoindole | Indole + Tetrahydropyrimidine | C11H12N2 | Saturated six-membered ring fused to indole |
| Tetrahydropyridoindole | Indole + Tetrahydropyridine | C11H12N2 | Five-membered saturated ring with indole |
| Pyrimidoindole | Indole + Pyrimidine | C10H7N3 | Fully aromatic fused system |
The bicyclic nature of these compounds places them within the broader category of fused ring systems [31] [39]. The structural comparison reveals that the specific arrangement of heteroatoms and the degree of saturation significantly influence the overall molecular properties [35] [40]. The indole moiety provides aromatic character and planarity, while the pyrimidine component introduces additional nitrogen functionality and conformational variability [13] [37].
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride exists as a white to off-white crystalline solid at room temperature [1]. The compound maintains its solid state under standard laboratory conditions and exhibits typical characteristics of organic hydrochloride salts. The crystalline nature of the material suggests an ordered molecular arrangement that contributes to its stability and handling properties.
The physical appearance may vary slightly depending on the purification method and storage conditions, with some samples appearing as pale yellow crystals under certain preparation conditions [2]. The compound's physical state remains consistent across different synthetic batches when proper storage protocols are followed.
The solubility characteristics of 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride reflect its polar nature as a hydrochloride salt. In dimethyl sulfoxide (DMSO), the compound demonstrates slight solubility, requiring sonication for complete dissolution [2]. This enhanced solubility in DMSO compared to other solvents makes it a preferred medium for analytical and research applications.
Methanol provides another suitable solvent system, showing slight solubility at room temperature [2]. The hydrochloride salt form exhibits improved aqueous solubility compared to the free base, which is typical for nitrogen-containing heterocyclic compounds. Polar protic solvents generally demonstrate moderate compatibility with the compound, while non-polar solvents such as hexane show minimal solubility due to the ionic nature of the hydrochloride salt.
The solubility behavior is influenced by the compound's ability to form hydrogen bonds through its nitrogen-containing heterocyclic structure and the ionic interaction of the chloride ion. Temperature elevation and ultrasonic treatment can enhance dissolution rates in compatible solvents.
The 1H NMR spectrum of 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride exhibits characteristic signals reflecting its bicyclic structure. Aromatic protons associated with the indole ring system appear in the typical aromatic region between 7.0-8.5 ppm [3] [4]. The tetrahydropyrimidine ring contributes methylene protons observed in the 2.5-4.0 ppm range, with specific chemical shifts dependent on their proximity to the nitrogen atoms and the aromatic system.
The bridgehead proton at the C-4 position typically resonates around 5.0-6.0 ppm as a distinctive signal [3]. NH protons appear as exchangeable signals in the 8.0-12.0 ppm region, which disappear upon deuterium oxide treatment, confirming their exchangeable nature [4].
13C NMR spectroscopy reveals the aromatic carbon framework in the 110-150 ppm region, characteristic of substituted indole systems [3] [4]. Aliphatic carbons from the tetrahydropyrimidine ring appear between 20-60 ppm, while quaternary carbons and carbons bearing nitrogen functionality resonate in the 150-170 ppm range.
Mass spectrometric analysis of 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride provides molecular ion confirmation and fragmentation pattern information. The molecular ion peak [M+H]+ appears at m/z 209, corresponding to the protonated molecular ion [3]. Loss of hydrogen chloride under ionization conditions may produce a fragment at m/z 173, representing the free base form.
Electrospray ionization mass spectrometry (ESI-MS) proves particularly suitable for this compound due to its basic nitrogen centers that readily accept protons. The fragmentation pattern typically involves cleavage of the aliphatic ring with retention of the aromatic indole system, providing structural confirmation through characteristic fragment ions.
Infrared spectroscopy reveals distinctive absorption bands characteristic of the functional groups present in 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride. NH stretching vibrations appear in the 3200-3400 cm⁻¹ region, often broadened due to hydrogen bonding interactions in the solid state [3] [4] [5].
Aromatic C-H stretching occurs in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching appears at 2800-3000 cm⁻¹ [6]. The C=N stretching characteristic of the heterocyclic system is observed between 1580-1650 cm⁻¹ [6]. Additional peaks in the fingerprint region below 1500 cm⁻¹ provide structural information specific to the bicyclic framework and substitution pattern.
The presence of the hydrochloride salt may influence the NH stretching frequencies due to electrostatic interactions, often resulting in slight shifts compared to the free base form.
The UV-visible absorption spectrum of 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride reflects the electronic transitions within its conjugated aromatic system. The primary absorption maximum (λmax) typically occurs in the 250-280 nm region, corresponding to π-π* transitions within the indole chromophore [7] [8].
The extended conjugation between the indole ring system and the fused pyrimidine ring may result in bathochromic shifts compared to simple indole derivatives. Additional absorption bands may appear in the near-UV region due to n-π* transitions involving the nitrogen lone pairs. The hydrochloride salt form generally shows similar electronic absorption characteristics to the free base, with minor variations in extinction coefficients due to environmental effects on the chromophore.